molecular formula C15H10F2N2OS B2582472 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-86-1

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2582472
CAS No.: 422526-86-1
M. Wt: 304.32 g/mol
InChI Key: DRISYQTXVYLNAY-UHFFFAOYSA-N
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Description

The 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic quinazolinone derivative designed for advanced pharmacological and biochemical research. This scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Compounds based on the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core have demonstrated significant potential as cytotoxic agents. Recent studies on structurally similar molecules have shown promising activity against human cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas, indicating its value in anticancer drug discovery . Furthermore, this class of compounds has exhibited potent inhibitory effects against key metabolic enzymes. Research on analogous quinazolinone-2-thio derivatives has revealed excellent inhibition of human carbonic anhydrase isoforms (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase, positioning them as compelling candidates for investigating treatments for conditions like Alzheimer's disease and diabetes mellitus . The specific incorporation of fluorine atoms and the 4-fluorobenzyl moiety is a strategic modification intended to enhance metabolic stability, bioavailability, and binding affinity to biological targets, a approach supported by contemporary drug design principles . This compound is supplied exclusively for research purposes to support investigations in these areas.

Properties

CAS No.

422526-86-1

Molecular Formula

C15H10F2N2OS

Molecular Weight

304.32 g/mol

IUPAC Name

6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21)

InChI Key

DRISYQTXVYLNAY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 4-fluorobenzylamine with 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. 6-Fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. The presence of fluorine enhances its lipophilicity, potentially improving its penetration into microbial membranes.
  • Enzyme Inhibition : Studies have highlighted the ability of this compound to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Material Science Applications

  • Advanced Materials Development : The fluorinated structure of this compound contributes to hydrophobicity and thermal stability, making it suitable for developing advanced materials with specific properties for industrial applications.
  • Drug Delivery Systems : Due to its unique chemical properties, this compound can be integrated into drug delivery systems to enhance bioavailability and targeted delivery of therapeutic agents.

Biological Research Applications

  • Cellular Interaction Studies : The interactions between this compound and biological molecules are being investigated to understand its mechanism of action at the cellular level. This research is crucial for elucidating how the compound affects cellular processes and signaling pathways.
  • Structure-Activity Relationship Studies : Research focuses on modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications. This includes examining various substituents on the quinazolinone core to optimize pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and thioxo group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of dihydroquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogues:

Compound Substituents Key Features Biological Activity/Notes Reference
6-Fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 6-F, 4-fluorobenzyl at N3, thioxo at C2 Enhanced lipophilicity (fluorine atoms), potential dual AChE/BChE inhibition Anticancer, enzyme inhibition (hypothesized based on structural analogs)
1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-Fluorophenyl at N1, thioxo at C2 Synthesized via SNAr mechanism; crystallographic data available Structural model for fluorine substitution effects
3a (6-Cl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) 6-Cl, 3-(3-trifluoromethylphenyl) 8.0-fold higher efficiency vs. 3b (6-Br) Anticancer activity (cell line studies)
3c (6,7-di-MeO-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) 6,7-dimethoxy, 3-(3-trifluoromethylphenyl) 5.8-fold higher efficiency vs. 3b (6-Br) Improved solubility due to methoxy groups
A16: 2-(4-Fluorobenzyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one 4-Fluorobenzyl, methyl at C2 74% synthesis yield; characterized by <sup>19</sup>F NMR Demonstrates substituent tolerance at C2
Fluquinconazole 6-F, 1,2,4-triazol-1-yl at C2, 2,4-dichlorophenyl at N3 Commercial fungicide Highlights agrochemical applications of fluorinated quinazolinones
Compound 41 () 5-Ethylthiophen-2-yl at C2, 4-fluorobenzyl at N3 94% synthesis yield; microwave-assisted synthesis Thiophene moiety enhances π-π stacking in target binding

Key Observations

Fluorine Substitution: The 6-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3a, 3c) .

Thioxo vs. Oxygenated Analogues :

  • The thioxo group at C2 provides stronger hydrogen-bonding capacity compared to carbonyl groups, which may improve binding to enzymes like acetylcholinesterase (AChE) .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., compound 41 in ) achieves higher yields (94%) compared to conventional methods (e.g., A16 at 74%) .
  • The use of Sc(III) triflate or Cu@MChit catalysts () demonstrates the versatility of transition metals in optimizing reaction conditions .

Substituents like thiophene (compound 41) or pyridyl () introduce π-π stacking interactions, which could be mimicked by the 4-fluorobenzyl group in the target compound .

Contradictions and Limitations

Biological Activity

6-Fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under specific conditions. The reaction is usually conducted in solvents such as ethanol or methanol, often requiring a catalyst like hydrochloric acid or sulfuric acid at temperatures between 80-100°C.

Chemical Structure

PropertyValue
CAS No. 422526-86-1
Molecular Formula C15H10F2N2OS
Molecular Weight 304.32 g/mol
IUPAC Name 6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
SMILES C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms and the thioxo group enhances its binding affinity and stability, which may influence various cellular processes.

Antibacterial Activity

Research indicates that compounds containing fluorinated groups often exhibit enhanced antibacterial properties. For instance, studies on related thiosemicarbazides have shown that the presence of electron-withdrawing substituents significantly increases antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The structure–activity relationship (SAR) analysis suggests that the electronic properties of substituents play a crucial role in modulating antibacterial activity.

Antiproliferative Activity

The antiproliferative effects of quinazoline derivatives have been extensively studied. For example, a series of fluorinated compounds were evaluated for their ability to inhibit the growth of various cancer cell lines including HeLa, HT-29, MCF-7, and HepG-2 cells. The results demonstrated that certain derivatives showed potent antiproliferative activity, indicating the potential of fluorinated quinazolines as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study on fluorobenzoylthiosemicarbazides highlighted that compounds with specific substitutions exhibited significant antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The most effective derivatives were those with trifluoromethyl substitutions .
  • Antiproliferative Testing : In another investigation focusing on novel quinazoline derivatives, several compounds were synthesized and tested against various carcinoma cell lines. Notably, those with optimal substitutions demonstrated considerable growth inhibition in cancer cells, suggesting a promising avenue for further development in cancer therapy .

Q & A

Q. How can researchers address stability issues during storage?

  • Answer : Lyophilization under inert atmosphere (N₂) prevents oxidation of the thioxo group. Store at -20°C in amber vials with desiccants (silica gel) to mitigate hydrolysis .

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